molecular formula C20H16N2O2S B14124089 3-phenyl-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-phenyl-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14124089
M. Wt: 348.4 g/mol
InChI Key: IIRGVCVLVZBOQD-UHFFFAOYSA-N
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Description

3-phenyl-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent followed by treatment with ammonium carbonate . Another approach involves the use of FeCl3-SiO2 as a catalyst in refluxing ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-phenyl-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific structural features and the range of biological activities it exhibits. Its ability to inhibit both bacterial and cancer cell targets makes it a unique and valuable compound for further research and development.

Properties

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

3-phenyl-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H16N2O2S/c23-19-18-17(12-14-25-18)21(13-11-15-7-3-1-4-8-15)20(24)22(19)16-9-5-2-6-10-16/h1-10,12,14H,11,13H2

InChI Key

IIRGVCVLVZBOQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3

Origin of Product

United States

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